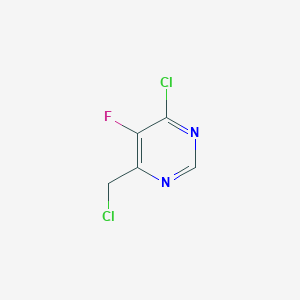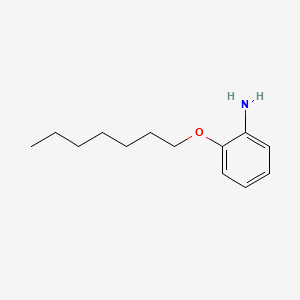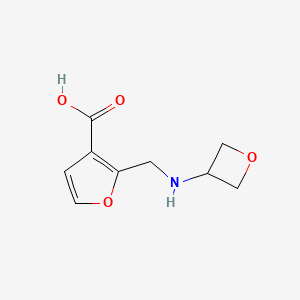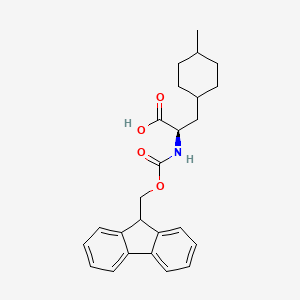
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like diisopropylethylamine (DIPEA).
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as HBTU or DCC.
Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and flow chemistry techniques can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the carbonyl carbon.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the synthesis of modified peptides and proteins for research purposes.
Bioconjugation: Facilitates the attachment of peptides to other biomolecules.
Medicine
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays involving peptides.
Industry
Material Science: Utilized in the synthesis of peptide-based materials with unique properties.
Biotechnology: Employed in the production of bioconjugates for various applications.
Mécanisme D'action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets are the amino groups of amino acids and peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methylcyclohexyl group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methylpropyl)propanoic acid: Similar structure but with a different alkyl group.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylcyclohexyl)propanoic acid lies in its specific structure, which provides distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions.
Propriétés
Formule moléculaire |
C25H29NO4 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C25H29NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22-23H,10-15H2,1H3,(H,26,29)(H,27,28)/t16?,17?,23-/m1/s1 |
Clé InChI |
WWWZAHVVNUHEMR-PVWAMWICSA-N |
SMILES isomérique |
CC1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydrocyclobuta[4,5]benzo[1,2-d][1,3]dioxole-5-carboxylic acid](/img/structure/B12951143.png)

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
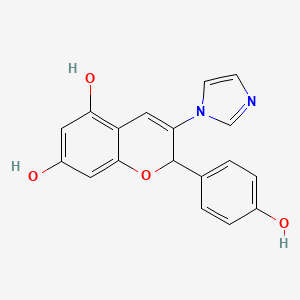
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)


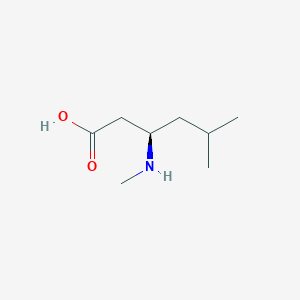
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
